4-(Piperidin-1-ylmethyl)aniline
Overview
Description
4-(Piperidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is also known by other names such as 1-(4-Aminobenzyl)piperidine and N-benzyl-4-piperidylamine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
. The Canonical SMILES is C1CCN(CC1)CC2=CC=C(C=C2)N
. Physical and Chemical Properties Analysis
This compound is a brown crystalline powder . It has a molecular weight of 190.28 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 2 .Scientific Research Applications
Antihypertensive Activity :
- A study conducted in 1983 investigated the antihypertensive activity of compounds including structures similar to 4-(Piperidin-1-ylmethyl)aniline. The most active compound in their study showed potential for both central and peripheral mechanisms in controlling blood pressure (Clark et al., 1983).
Anticancer Properties :
- A 2018 study synthesized derivatives of this compound and evaluated their antiproliferative effects against various human cancer cell lines. Some derivatives exhibited considerable growth inhibition, suggesting potential in cancer treatment (Harishkumar et al., 2018).
Molecular Structure Studies :
- In 2021, researchers synthesized and analyzed new compounds incorporating pyrazole/piperidine/aniline moieties. They conducted comprehensive molecular structure investigations, which could have implications for the design of new materials and drugs (Shawish et al., 2021).
Pharmaceutical Intermediate Synthesis :
- A study in 2002 developed an efficient synthesis method for a compound closely related to this compound, which is key in the synthesis of new generation narcotic analgesics (Kiricojevic et al., 2002).
Development of HIV-1 NNRTIs :
- In 2014, research on novel N-arylmethyl substituted piperidine-linked aniline derivatives, including structures similar to this compound, showed promising anti-HIV activity. This indicates potential applications in the treatment of HIV (Zhang et al., 2014).
Corrosion Inhibition :
- A 2011 study explored the effectiveness of certain piperidine derivatives in inhibiting corrosion of metals in natural sea water, demonstrating the potential of these compounds in material sciences (Xavier & Nallaiyan, 2011).
Synthesis of Spirosubstituted Piperidines :
- In 2008, researchers found that a three-component condensation involving compounds similar to this compound can lead to the formation of spirosubstituted piperidines, which are valuable in medicinal chemistry (Kozlov & Kadutskii, 2008).
Histamine H3 Receptor Antagonists :
- A 2006 study developed novel histamine H3 receptor antagonists based on a scaffold involving 4-[(1H-imidazol-4-yl)methyl]piperidine, showing the significance of such structures in developing new pharmacological agents (Vaccaro et al., 2006).
Safety and Hazards
4-(Piperidin-1-ylmethyl)aniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(piperidin-1-ylmethyl)aniline, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to have various modes of action depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and biological targets .
Result of Action
It’s worth noting that piperidine derivatives have been shown to have various biological activities, depending on their specific structures and the biological targets they interact with .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFDUUAYSVNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357165 | |
Record name | 4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29608-05-7 | |
Record name | 4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperidin-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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